Cas no 68755-41-9 (6-Trifluoromethyl-indan-1-ylamine hydrochloride)
6-Trifluoromethyl-indan-1-ylamine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 6-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE
- 6-trifluoromethyl-indan-1-ylamine hydrochloride
- 6-Trifluoromethyl-indan-1-ylamine HCl salt
- SB48717
- 6-Trifluoromethyl-1-aminoindane hydrochloride
- F16872
- 6-(Trifluoromethyl)indan-1-ylamine hydrochloride
- 6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride
- 6-TRIFLUOROMETHYL-INDAN-1-YLAMINE HCL
- SCHEMBL11521708
- 68755-41-9
- BS-52031
- CS-0160606
- 6-Trifluoromethyl-indan-1-ylamine hydrochloride salt
- 6-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-INDEN-1-AMINEHYDROCHLORIDE
- 1429187-76-7
- 6-Trifluoromethyl-indan-1-ylamine hydrochloride
-
- Inchi: 1S/C10H10F3N.ClH/c11-10(12,13)7-3-1-6-2-4-9(14)8(6)5-7;/h1,3,5,9H,2,4,14H2;1H
- InChI Key: SAGAPGFAJWBAEC-UHFFFAOYSA-N
- SMILES: Cl.FC(C1C=CC2=C(C=1)C(CC2)N)(F)F
Computed Properties
- Exact Mass: 237.0532115g/mol
- Monoisotopic Mass: 237.0532115g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 214
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
6-Trifluoromethyl-indan-1-ylamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X31985-250mg |
6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride |
68755-41-9 | 95% | 250mg |
¥1718.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X31985-1g |
6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride |
68755-41-9 | 95% | 1g |
¥3959.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X31985-100mg |
6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride |
68755-41-9 | 95% | 100mg |
¥1137.0 | 2024-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GS385-50mg |
6-Trifluoromethyl-indan-1-ylamine hydrochloride |
68755-41-9 | 95% | 50mg |
1003.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GS385-200mg |
6-Trifluoromethyl-indan-1-ylamine hydrochloride |
68755-41-9 | 95% | 200mg |
2509.0CNY | 2021-07-14 | |
| eNovation Chemicals LLC | Y1264961-100mg |
6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-aminehydrochloride |
68755-41-9 | 95% | 100mg |
$200 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1264961-250mg |
6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-aminehydrochloride |
68755-41-9 | 95% | 250mg |
$280 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1264961-1g |
6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-aminehydrochloride |
68755-41-9 | 95% | 1g |
$620 | 2024-06-06 | |
| Chemenu | CM288909-100mg |
6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride |
68755-41-9 | 97% | 100mg |
$*** | 2023-03-31 | |
| Chemenu | CM288909-250mg |
6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride |
68755-41-9 | 97% | 250mg |
$*** | 2023-03-31 |
6-Trifluoromethyl-indan-1-ylamine hydrochloride Suppliers
6-Trifluoromethyl-indan-1-ylamine hydrochloride Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 6-Trifluoromethyl-indan-1-ylamine hydrochloride
Introduction to 6-Trifluoromethyl-indan-1-ylamine hydrochloride (CAS No. 68755-41-9)
6-Trifluoromethyl-indan-1-ylamine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 68755-41-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of amines, featuring a trifluoromethyl group attached to an indane scaffold, which imparts unique physicochemical properties and biological activities. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and drug development pipelines.
The indan core structure, characterized by a fused benzene and cyclohexane ring system, provides a rigid framework that can be modulated to influence the biological profile of attached functional groups. The introduction of a trifluoromethyl group (-CF₃) at the 6-position of the indane ring significantly alters the electronic and steric environment of the molecule. This substitution is strategically employed in medicinal chemistry to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. The trifluoromethyl moiety is particularly renowned for its ability to increase lipophilicity and binding interactions with certain enzymes and receptors, making it a cornerstone in the design of bioactive molecules.
In recent years, 6-Trifluoromethyl-indan-1-ylamine hydrochloride has been explored as a key building block in the synthesis of novel therapeutic agents. Its structural motif has been leveraged in the development of compounds targeting various disease pathways, including central nervous system (CNS) disorders, inflammation, and cancer. The amine functionality at the 1-position offers a versatile handle for further chemical modifications, allowing chemists to introduce additional substituents or linkages that fine-tune the pharmacological properties of the resulting derivatives.
One of the most compelling aspects of 6-Trifluoromethyl-indan-1-ylamine hydrochloride is its potential in modulating neurotransmitter systems. Research indicates that indane derivatives can interact with serotonin and dopamine receptors, which are implicated in conditions such as depression, anxiety, and neurodegenerative diseases. The presence of the trifluoromethyl group may enhance receptor binding affinity or alter downstream signaling cascades, providing a rationale for its investigation in CNS drug discovery. Preclinical studies have demonstrated that analogs bearing similar structural features exhibit promising pharmacological effects in animal models.
The synthesis of 6-Trifluoromethyl-indan-1-ylamine hydrochloride typically involves multi-step organic transformations, starting from commercially available precursors such as trifluoroacetic acid or trifluoromethyl-substituted indanes. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired framework efficiently. The final step often involves salt formation with hydrochloric acid to improve handling properties and ensure compatibility with downstream applications.
The pharmaceutical industry continues to invest in exploring novel scaffolds like 6-Trifluoromethyl-indan-1-ylamine hydrochloride due to their potential therapeutic utility. Computational modeling and high-throughput screening (HTS) have accelerated the identification of lead compounds derived from this motif. Furthermore, advances in crystallography have provided insights into how these molecules interact with biological targets at an atomic level, guiding rational drug design efforts.
From a regulatory perspective, compounds like 6-Trifluoromethyl-indan-1-ylamine hydrochloride must undergo rigorous testing to evaluate their safety and efficacy before entering clinical trials. Good Manufacturing Practices (GMP) ensure that synthetic processes are reproducible and meet quality standards. Collaborative efforts between academic researchers and industry scientists are essential for translating laboratory findings into viable therapeutic options for patients worldwide.
The future directions for research on 6-Trifluoromethyl-indan-1-ylamine hydrochloride include exploring its role in combination therapies and investigating its potential as an anti-inflammatory agent. Additionally, green chemistry principles are being integrated into synthetic routes to minimize environmental impact while maintaining high yields and purity standards. As our understanding of molecular interactions evolves, compounds like this will continue to serve as valuable tools in addressing unmet medical needs.
In conclusion,6-Trifluoromethyl-indan-1-ylamine hydrochloride (CAS No. 68755-41-9) represents a fascinating example of how structural modifications can yield compounds with significant biological potential. Its unique combination of features makes it a compelling candidate for further investigation in drug discovery programs aimed at treating neurological and inflammatory disorders. The continued exploration of this scaffold promises to contribute valuable insights into molecular mechanisms underlying human health and disease.
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